Ethylenetricarbonitrile

Description

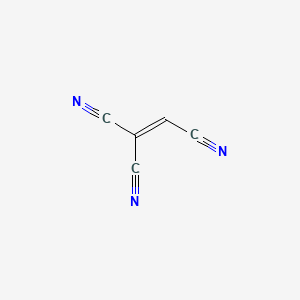

Ethylenetricarbonitrile (C₅HN₃, CAS 997-76-2), also known as 1,1,2-ethylenetricarbonitrile, is a nitrile-rich organic compound characterized by three cyano groups attached to an ethylene backbone. Its molecular structure confers unique electronic and reactive properties, making it valuable in materials science and synthetic chemistry. Key physical properties include a vaporization enthalpy of 66.0 kJ/mol within the temperature range of 313–343 K, as determined by phase transition studies . Derivatives of this compound, such as those with aromatic or amino-functionalized substituents, have been explored for specialized applications in charge transport and dye chemistry .

Properties

CAS No. |

997-76-2 |

|---|---|

Molecular Formula |

C5HN3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

ethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C5HN3/c6-2-1-5(3-7)4-8/h1H |

InChI Key |

ZRSVHSCCNNSGKM-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyanoethylene can be synthesized through the bromination of 1,1,2-cyanoethane followed by treatment with a tertiary amine. The process involves the following steps:

Bromination: 1,1,2-cyanoethane is brominated to form 1-bromo-1,1,2-tricyanoethane.

Dehydrobromination: The resultant 1-bromo-1,1,2-tricyanoethane is treated with a tertiary amine to yield tricyanoethylene.

Industrial Production Methods: Industrial production of tricyanoethylene typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tricyanoethylene undergoes various types of chemical reactions, including:

Oxidation: Tricyanoethylene can be oxidized to form epoxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: Tricyanoethylene can undergo substitution reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed:

Epoxides: Formed through oxidation.

Amines: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Tricyanoethylene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: Tricyanoethylene derivatives are studied for their potential biological activities.

Medicine: Some derivatives have shown promise as therapeutic agents.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tricyanoethylene involves its interaction with various molecular targets. The cyano groups in tricyanoethylene are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Key Observations :

- This compound exhibits a higher vaporization enthalpy than acetonitrile, reflecting stronger intermolecular interactions due to its additional nitrile groups .

- Tetracyanoethylene (C₆N₄), with four cyano groups, is more electron-deficient and reactive than this compound, as evidenced by its use in cycloaddition reactions and as a dienophile .

This compound Derivatives

- [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile: The bis-hydroxyethylamino group improves solubility in polar solvents, making it suitable as a dye or charge transport material in polymers .

Tetracyanoethylene (TCNE)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.